molecular formula C20H18O2 B12599142 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one CAS No. 647024-77-9

5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one

Cat. No.: B12599142
CAS No.: 647024-77-9
M. Wt: 290.4 g/mol
InChI Key: ZAPNWCCUKZOUDN-UHFFFAOYSA-N
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Description

5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group, an ethoxy group, and a phenyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one typically involves the condensation of benzaldehyde derivatives with cyclopentanone derivatives under basic or acidic conditions. Common reagents used in the synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ethoxy groups, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted benzylidene or ethoxy derivatives.

Scientific Research Applications

5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidenethiazolidine-2,4-dione: Known for its biological activities, including anticancer and anti-inflammatory properties.

    2,5-Bis(4-methylbenzylidene)cyclopentanone:

    4-Benzylidene-2-phenyloxazolin-5-one: Studied for its photochemical properties and potential use in photodynamic therapy.

Uniqueness

5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, differentiates it from other benzylidene derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.

Properties

CAS No.

647024-77-9

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C20H18O2/c1-2-22-19-14-17(16-11-7-4-8-12-16)18(20(19)21)13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3

InChI Key

ZAPNWCCUKZOUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(C(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3

Origin of Product

United States

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